molecular formula C14H11FN4S B2479567 7-(4-Fluorostyryl)-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidine CAS No. 338394-81-3

7-(4-Fluorostyryl)-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B2479567
CAS No.: 338394-81-3
M. Wt: 286.33
InChI Key: IAZOIDPDRNBHIH-DAXSKMNVSA-N
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Description

7-(4-Fluorostyryl)-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound that features a triazolopyrimidine core with a fluorostyryl and a methylsulfanyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-Fluorostyryl)-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidine typically involves the following steps:

    Formation of the Triazolopyrimidine Core: This can be achieved by cyclization reactions involving appropriate precursors such as aminopyrimidines and hydrazines.

    Introduction of the Fluorostyryl Group: This step often involves a Heck reaction, where a styryl halide reacts with the triazolopyrimidine core in the presence of a palladium catalyst.

    Addition of the Methylsulfanyl Group: This can be done through a nucleophilic substitution reaction where a methylthiol group is introduced to the triazolopyrimidine core.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The fluorostyryl group can undergo reduction reactions to form the corresponding ethyl derivative.

    Substitution: The fluorine atom on the styryl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Ethyl derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: It can be explored as a potential drug candidate due to its unique structural features.

    Material Science: Its heterocyclic core can be used in the design of novel materials with specific electronic properties.

    Biological Studies: It can be used as a probe to study various biological processes due to its ability to interact with different biomolecules.

Mechanism of Action

The mechanism of action of 7-(4-Fluorostyryl)-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidine would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The fluorostyryl group could facilitate binding to hydrophobic pockets, while the triazolopyrimidine core could interact with polar residues.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[1,5-a]pyrimidine Derivatives: These compounds share a similar core structure but may have different substituents.

    Fluorostyryl Compounds: These compounds have the fluorostyryl group but differ in the rest of the structure.

Uniqueness

7-(4-Fluorostyryl)-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidine is unique due to the combination of the fluorostyryl and methylsulfanyl groups on the triazolopyrimidine core. This unique combination can result in distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

7-[(Z)-2-(4-fluorophenyl)ethenyl]-2-methylsulfanyl-[1,2,4]triazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FN4S/c1-20-14-17-13-16-9-8-12(19(13)18-14)7-4-10-2-5-11(15)6-3-10/h2-9H,1H3/b7-4-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAZOIDPDRNBHIH-DAXSKMNVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NN2C(=CC=NC2=N1)C=CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSC1=NN2C(=CC=NC2=N1)/C=C\C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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